(5-methoxy-3-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone (5-methoxy-3-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14775335
InChI: InChI=1S/C21H22N2O3/c1-14-17-12-16(25-2)8-9-18(17)22-20(14)21(24)23-10-11-26-19(13-23)15-6-4-3-5-7-15/h3-9,12,19,22H,10-11,13H2,1-2H3
SMILES:
Molecular Formula: C21H22N2O3
Molecular Weight: 350.4 g/mol

(5-methoxy-3-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone

CAS No.:

Cat. No.: VC14775335

Molecular Formula: C21H22N2O3

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

(5-methoxy-3-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone -

Specification

Molecular Formula C21H22N2O3
Molecular Weight 350.4 g/mol
IUPAC Name (5-methoxy-3-methyl-1H-indol-2-yl)-(2-phenylmorpholin-4-yl)methanone
Standard InChI InChI=1S/C21H22N2O3/c1-14-17-12-16(25-2)8-9-18(17)22-20(14)21(24)23-10-11-26-19(13-23)15-6-4-3-5-7-15/h3-9,12,19,22H,10-11,13H2,1-2H3
Standard InChI Key LNPZKVHCASTHDH-UHFFFAOYSA-N
Canonical SMILES CC1=C(NC2=C1C=C(C=C2)OC)C(=O)N3CCOC(C3)C4=CC=CC=C4

Introduction

(5-methoxy-3-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone is a synthetic organic compound that combines an indole moiety with a morpholine derivative. The indole structure consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound features a methoxy group and a methyl group at the 5 and 3 positions of the indole, respectively, which can influence its electronic properties and biological activity. The morpholine component, known for enhancing solubility and bioavailability, is substituted with a phenyl group, potentially contributing to the compound's pharmacological profile.

Synthesis

The synthesis of (5-methoxy-3-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone typically involves multi-step organic reactions. These reactions often require the combination of indole derivatives with morpholine-based compounds under specific conditions. Parameters such as temperature, solvent choice, and reaction time can be optimized to enhance yields. For instance, using acetic acid as a solvent can stabilize intermediates during the reaction process.

Potential Pharmacological Activity

Research into similar compounds suggests potential pharmacological effects, including antimicrobial and anticancer properties. The combination of indole and morpholine moieties may provide distinct pharmacological profiles not observed in simpler analogs.

Related Compounds and Activities

Several compounds share structural similarities with (5-methoxy-3-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone, including:

Compound NameStructureNotable Activity
5-MethoxytryptamineIndole derivativeSerotonin receptor agonist
3-MethylindoleIndole derivativeAntimicrobial activity
2-(4-Methylphenyl)morpholineMorpholine derivativeAnalgesic properties

These related compounds highlight the diverse biological activities associated with indole and morpholine derivatives.

Future Research Directions

Given the potential pharmacological applications of (5-methoxy-3-methyl-1H-indol-2-yl)(2-phenylmorpholin-4-yl)methanone, future research should focus on:

  • In Vitro and In Vivo Studies: To assess its efficacy and safety in various biological systems.

  • Structure-Activity Relationship (SAR) Studies: To understand how modifications to the indole and morpholine moieties affect biological activity.

  • Pharmacokinetic and Pharmacodynamic Analysis: To determine its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

These studies will be crucial in unlocking the full potential of this compound in medical applications.

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